

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-6-fluoro-3-methylbenzaldehyde
Cat. No.:	B119135

[Get Quote](#)

From the Office of the Senior Application Scientist Executive Summary

2-Bromo-6-fluoro-3-methylbenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an aldehyde, a bromine atom, a fluorine atom, and a methyl group—provides multiple reactive sites for strategic molecular elaboration. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By elucidating the causality behind synthetic choices and reaction pathways, this document serves as a practical resource for scientists leveraging this key intermediate in the development of complex molecular architectures and novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The strategic arrangement of substituents on the benzene ring imparts distinct physical and chemical properties to **2-Bromo-6-fluoro-3-methylbenzaldehyde**, making it a unique tool for synthetic chemists.^[1] Its key properties are summarized below for quick reference.

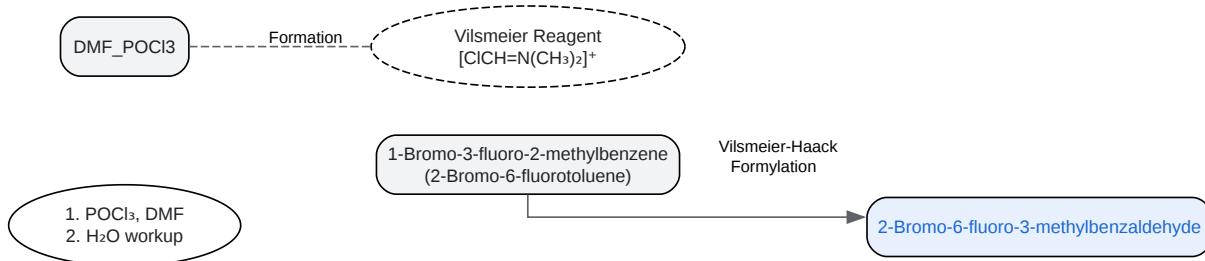
Property	Value	Source
CAS Number	154650-16-5	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ BrFO	[1] [3] [5] [6]
Molecular Weight	217.03 g/mol	[1] [3] [5]
IUPAC Name	2-bromo-6-fluoro-3-methylbenzaldehyde	[1] [5]
Physical Form	White to Yellow Solid	
Melting Point	43-47 °C	[7]
Boiling Point	248.1 °C at 760 mmHg (Predicted)	
Purity	Typically ≥95%	[2] [4]
SMILES	CC1=C(C(=C(C=C1)F)C=O)Br	[1] [5]
InChIKey	HORDCPFFRDZLRG-UHFFFAOYSA-N	[1] [5]

Spectroscopic Signature

Characterization is critical for verifying the identity and purity of starting materials. The expected spectroscopic data for this compound are as follows:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10.3 ppm), aromatic protons, and the methyl group protons (around 2.3-2.5 ppm).
- ¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (typically >185 ppm), aromatic carbons (with C-F and C-Br couplings), and the methyl carbon.
- ¹⁹F NMR: A singlet is expected, with coupling to nearby aromatic protons. This technique is particularly useful for confirming the presence and environment of the fluorine atom.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio), with the molecular ion peaks $[\text{M}]^+$ and $[\text{M}+2]^+$ being readily identifiable.


Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-6-fluoro-3-methylbenzaldehyde** is not trivial and requires regiochemical control. While several routes are plausible, the most common approaches involve the formylation of a pre-functionalized aromatic ring. The choice of starting material is crucial and dictates the overall synthetic strategy.

Preferred Synthetic Route: Vilsmeier-Haack Formylation

A prevalent and effective method for introducing an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.^{[8][9][10]} This approach is advantageous as it uses common, inexpensive reagents and generally proceeds under mild conditions.^[9] The starting material for this synthesis would logically be 1-bromo-3-fluoro-2-methylbenzene (also known as 2-bromo-6-fluorotoluene).

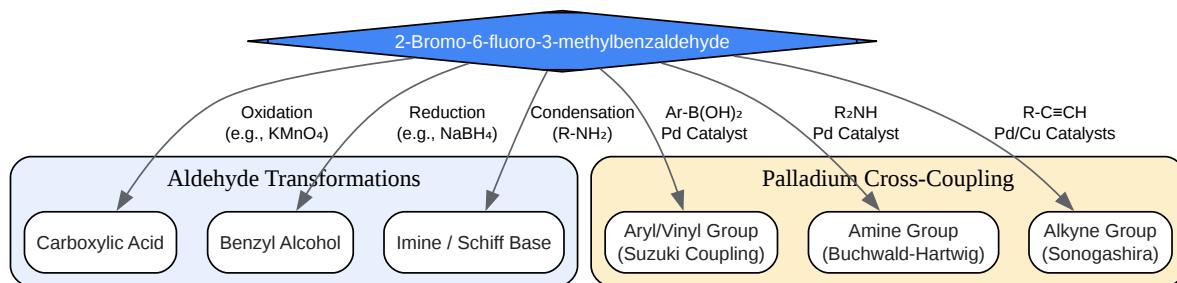
The rationale for this choice is based on the directing effects of the substituents. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The formylation occurs at the position ortho to the fluorine and para to the methyl group, which is sterically accessible and electronically favored.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack formylation of 2-bromo-6-fluorotoluene.

Mechanistic Insight

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl_3). This generates a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".^{[11][12]}
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-bromo-6-fluorotoluene attacks the carbon of the Vilsmeier reagent.^[11] This is the rate-determining step. The substitution occurs at the position least sterically hindered and electronically activated.
- Rearomatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. Subsequent hydrolysis of the iminium salt during aqueous workup yields the final aldehyde product.^[9]


Experimental Protocol: Vilsmeier-Haack Formylation

- Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N_2 or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl_3 , 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
- Substrate Addition: Dissolve 2-bromo-6-fluorotoluene (1.0 eq) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.
- Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The value of **2-Bromo-6-fluoro-3-methylbenzaldehyde** lies in the orthogonal reactivity of its functional groups, which allows for selective, stepwise transformations.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-bromo-6-fluoro-3-methylbenzaldehyde**.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for building molecular complexity.

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).^[1]
- **Reduction:** Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is cleanly achieved with mild hydride reagents such as sodium borohydride (NaBH_4).^[1] More powerful reagents like lithium aluminum hydride (LiAlH_4) can also be used.
- **Reductive Amination:** A two-step, one-pot reaction involving initial imine formation with a primary or secondary amine, followed by reduction with a reagent like sodium triacetoxyborohydride (STAB), provides direct access to substituted benzylamines.

- Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form secondary alcohols.

Transformations Involving the Bromine Atom

The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions, a cornerstone of modern drug development. The C-F bond is significantly less reactive under these conditions, allowing for high selectivity.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position.
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines, anilines, or amides.
- Sonogashira Coupling: The introduction of terminal alkynes is achieved via palladium/copper co-catalyzed coupling, leading to the formation of aryl alkynes.

Applications in Medicinal Chemistry

The substitution pattern of **2-bromo-6-fluoro-3-methylbenzaldehyde** makes it an ideal precursor for constructing scaffolds found in many biologically active molecules. Its utility is particularly evident in the synthesis of heterocyclic compounds. For instance, a structurally similar compound, 6-bromo-2-fluoro-3-methylbenzaldehyde, has been used in an improved synthesis of a key intermediate for 5-bromo-2-methylamino-8-methoxyquinazoline, a scaffold relevant to drug discovery.^[13] The presence of the ortho-bromo and fluoro substituents allows for directed cyclization strategies to form fused ring systems.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. **2-Bromo-6-fluoro-3-methylbenzaldehyde** is classified with several hazards that necessitate careful management.

Hazard Identification

The compound is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[5][13]
- H315: Causes skin irritation.[5][7]
- H319: Causes serious eye irritation.[5][7][14]
- H335: May cause respiratory irritation.[5][7]

GHS Pictogram: GHS07 (Exclamation mark)

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][15] Ensure eyewash stations and safety showers are readily accessible.[14]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]
 - Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[14][15]
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
- Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[15]

First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][14] Seek medical attention if you feel unwell.[7]
- Skin Contact: Wash the affected area with plenty of soap and water.[7][14] If irritation occurs, seek medical attention.[14]
- Eye Contact: Rinse cautiously with water for several minutes.[7][14] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.

[\[7\]](#)[\[14\]](#)

- Ingestion: Rinse mouth with water.[\[7\]](#) Call a POISON CENTER or doctor if you feel unwell.[\[7\]](#)

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[7\]](#)[\[14\]](#)
- Recommended storage is often refrigerated (2-8 °C) or under an inert atmosphere (nitrogen).[\[6\]](#)

Conclusion

2-Bromo-6-fluoro-3-methylbenzaldehyde is a high-value synthetic intermediate whose utility is rooted in its dense and strategically positioned functional groups. Its capacity for selective, sequential modification via both classical and modern synthetic methodologies makes it a powerful tool for medicinal chemists and researchers. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for unlocking its full potential in the rapid construction of complex molecules for drug discovery and materials science.

References

- Smolecule. (2023, August 15). Buy **2-Bromo-6-fluoro-3-methylbenzaldehyde** | 154650-16-5.
- Sigma-Aldrich. **2-Bromo-6-fluoro-3-methylbenzaldehyde** | 154650-16-5.
- Fisher Scientific. SAFETY DATA SHEET.
- Apollo Scientific. 2-Bromo-6-(trifluoromethyl)benzaldehyde Safety Data Sheet.
- Ossila. (2023, June 27). 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET.
- Angene. **2-Bromo-6-fluoro-3-methylbenzaldehyde** | 154650-16-5.
- Echemi. 154650-16-5, **2-BROMO-6-FLUORO-3-METHYLBENZALDEHYDE** Properties.
- AKSci. 154650-16-5 **2-Bromo-6-fluoro-3-methylbenzaldehyde**.
- Fluoromart. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.
- NROChemistry. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
- PubChem. **2-Bromo-6-fluoro-3-methylbenzaldehyde** | C8H6BrFO | CID 19007376.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- AOBChem USA. **2-Bromo-6-fluoro-3-methylbenzaldehyde.**
- Sigma-Aldrich. **2-Bromo-6-fluoro-3-methylbenzaldehyde** | 154650-16-5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]
- 2. Angene - 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 | MFCD11520666 | AG007FTQ [japan.angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. 154650-16-5 2-Bromo-6-fluoro-3-methylbenzaldehyde AKSci X3303 [aksci.com]
- 5. 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aobchem.com [aobchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Prepared for: Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119135#2-bromo-6-fluoro-3-methylbenzaldehyde-cas-number-154650-16-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com